molecular formula C20H14Ca B14671636 calcium;1H-naphthalen-1-ide CAS No. 37896-39-2

calcium;1H-naphthalen-1-ide

Katalognummer: B14671636
CAS-Nummer: 37896-39-2
Molekulargewicht: 294.4 g/mol
InChI-Schlüssel: QJXDNMYNTJANMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Calcium;1H-naphthalen-1-ide is a compound that belongs to the class of naphthalenides, which are known for their powerful reducing properties. Naphthalenides are derived from naphthalene, a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. This compound is specifically a calcium salt of the naphthalene radical anion, making it a unique and reactive species in various chemical processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of calcium;1H-naphthalen-1-ide typically involves the reaction of calcium metal with naphthalene in an ethereal solvent such as tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:

Ca+C10H8Ca(C10H8)\text{Ca} + \text{C}_{10}\text{H}_8 \rightarrow \text{Ca(C}_{10}\text{H}_8\text{)} Ca+C10​H8​→Ca(C10​H8​)

The resulting product is a dark green solution, indicating the formation of the calcium naphthalenide complex .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with inert gas purging systems to maintain an oxygen-free environment. The reaction conditions, such as temperature and solvent choice, are optimized to ensure maximum yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

Calcium;1H-naphthalen-1-ide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, epoxides, and nitro compounds. The reactions are typically carried out in ethereal solvents like THF or DME under an inert atmosphere to prevent oxidation .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reactants used. For example, reduction of halides can yield hydrocarbons, while reduction of nitro compounds can produce amines .

Wissenschaftliche Forschungsanwendungen

Calcium;1H-naphthalen-1-ide has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of calcium;1H-naphthalen-1-ide involves the transfer of electrons from the naphthalene radical anion to the target molecule. This electron transfer process reduces the target molecule while oxidizing the naphthalene radical anion back to naphthalene. The calcium ion stabilizes the radical anion, facilitating the reduction process .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of the calcium ion, which imparts different solubility and reactivity characteristics compared to its sodium and lithium counterparts. The choice of calcium can influence the reaction conditions and the stability of the resulting products .

Eigenschaften

CAS-Nummer

37896-39-2

Molekularformel

C20H14Ca

Molekulargewicht

294.4 g/mol

IUPAC-Name

calcium;1H-naphthalen-1-ide

InChI

InChI=1S/2C10H7.Ca/c2*1-2-6-10-8-4-3-7-9(10)5-1;/h2*1-7H;/q2*-1;+2

InChI-Schlüssel

QJXDNMYNTJANMU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2[C-]=CC=CC2=C1.C1=CC=C2[C-]=CC=CC2=C1.[Ca+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.